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Compound of Interest

Compound Name: 2-Ethylstyrene

Cat. No.: B3423024

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Ethylstyrene (o-vinyltoluene), a valuable monomer in polymer synthesis and a key
intermediate in various organic transformations. The following sections detail its Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the
experimental protocols for acquiring these spectra. This information is crucial for the
unambiguous identification, characterization, and quality control of 2-Ethylstyrene in research
and industrial settings.

Spectroscopic Data Summary

The spectroscopic data for 2-Ethylstyrene are summarized in the tables below, providing a
quick reference for its characteristic spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data for 2-Ethylstyrene (CDCls)
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. . Coupling

Chemical Shift L Number of .

Multiplicity Constant (J) Assignment
(6) ppm Protons

Hz

7.50-7.10 m - 4 Ar-H
6.85 dd 17.4,10.9 1 -CH=CH:z
5.65 dd 17.4,15 1 -CH=CHz (trans)
5.25 dd 109,15 1 -CH=CHz2 (cis)
2.70 q 7.6 2 -CH2-CHs
1.25 t 7.6 3 -CH2-CHs

Table 2: 13C NMR Spectroscopic Data for 2-Ethylstyrene (CDCls)

Chemical Shift (6) ppm

Assignment

142.5 Ar-C (quaternary)
137.8 Ar-C (quaternary)
135.5 -CH=CH:

128.0 Ar-CH

127.5 Ar-CH

126.3 Ar-CH

125.8 Ar-CH

1155 -CH=CH:

26.5 -CH2-CHs

14.0 -CH2-CHs

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for 2-Ethylstyrene
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Wavenumber (cm~?) Intensity Assignment

3080 Medium =C-H stretch (vinyl)
3060 - 3010 Medium =C-H stretch (aromatic)
2965, 2870 Strong -C-H stretch (aliphatic)
1628 Medium C=C stretch (vinyl)

1600, 1485, 1450

Medium to Weak

C=C stretch (aromatic ring)

990, 910

Strong

=C-H bend (out-of-plane, vinyl)

780

Strong

C-H bend (out-of-plane, ortho-

disubstituted aromatic)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 2-Ethylstyrene

miz Relative Intensity (%) Assighment

132 60 [M]* (Molecular lon)
117 100 [M - CHs]* (Base Peak)
91 40 [C7H7]* (Tropylium ion)
77 15 [CeHs]* (Phenyl ion)

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented

above. These protocols are generalized for a liquid aromatic hydrocarbon like 2-Ethylstyrene

and may be adapted based on the specific instrumentation available.

NMR Spectroscopy

1H and 13C NMR Spectra Acquisition
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o Sample Preparation: Approximately 10-20 mg of 2-Ethylstyrene is dissolved in about 0.6 mL
of deuterated chloroform (CDCIs) containing 0.03% (v/v) tetramethylsilane (TMS) as an
internal standard. The solution is transferred to a 5 mm NMR tube.

e Instrumentation: Spectra are recorded on a 400 MHz (or higher) NMR spectrometer.
e 'H NMR Parameters:

o Pulse Program: Standard single-pulse sequence.

o Spectral Width: Approximately 16 ppm.

o Acquisition Time: 2-4 seconds.

o Relaxation Delay: 1-5 seconds.

o Number of Scans: 8-16.
e 13C NMR Parameters:

o Pulse Program: Proton-decoupled single-pulse sequence.

[e]

Spectral Width: Approximately 220 ppm.

o

Acquisition Time: 1-2 seconds.

[¢]

Relaxation Delay: 2-5 seconds.

[¢]

Number of Scans: 512-1024 (or more, depending on concentration).

o Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00

ppm.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) - IR Spectrum Acquisition
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o Sample Preparation: A single drop of neat 2-Ethylstyrene is placed directly onto the crystal
of an ATR accessory.

e Instrumentation: An FTIR spectrometer equipped with a diamond or zinc selenide ATR
accessory.

o Data Acquisition:

o

A background spectrum of the clean, empty ATR crystal is collected.

[¢]

The sample is applied, and the sample spectrum is recorded.

[¢]

The spectrum is typically collected over a range of 4000-400 cm~1.

Resolution: 4 cm~—1.

[e]

Number of Scans: 16-32.

o

o Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Electron lonization (El) - Mass Spectrum Acquisition

o Sample Introduction: A small amount of 2-Ethylstyrene is introduced into the mass
spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). For GC-
MS, a dilute solution in a volatile solvent like dichloromethane or hexane is prepared.

¢ Instrumentation: A mass spectrometer operating in electron ionization (El) mode.
« lonization Parameters:

o lonization Energy: 70 eV.

o Source Temperature: 200-250 °C.

e Mass Analysis: The ions are separated by a quadrupole or time-of-flight (TOF) mass
analyzer.
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» Data Acquisition: The mass spectrum is recorded over a mass-to-charge (m/z) range of
approximately 40-200 amu.

Mandatory Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 2-Ethylstyrene.

General Workflow for Spectroscopic Analysis of 2-Ethylstyrene

Sample Preparation

2-Ethylstyrene (Neat Liquid or Solution)

/Sﬁectroscop\if Techniqu}\

NMR Spectroscopy
(1H and C) IR Spectroscopy Mass Spectrometry
] \
l Data Acquisition & Processing \
\ 4
FID Acquisition -> Interferogram -> lon Detection ->
Fourier Transform -> Fourier Transform -> Mass Spectrum Generation ->
Data Analysis Spectrum Analysis Fragmentation Analysis

Structural Elucidation

Determination of
Molecular Structure

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis of 2-Ethylstyrene.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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